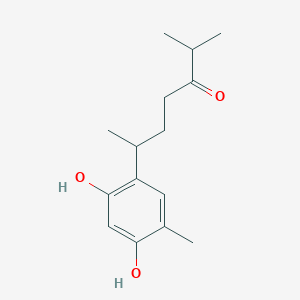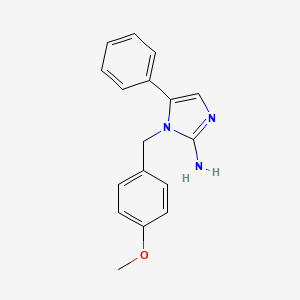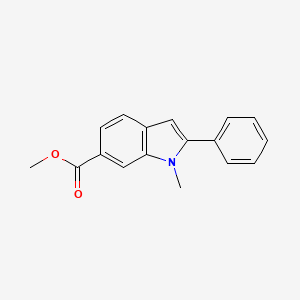
Methyl 2-amino-2-methylpenta-3,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-methylpenta-3,4-dienoate: is an organic compound with the molecular formula C7H11NO2. This compound is characterized by the presence of an amino group and a methyl group attached to a penta-3,4-dienoate backbone. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methylpenta-3,4-dienoate typically involves the reaction of 2-amino-2-methylpent-3-ynoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The process generally includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-2-methylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated analogs of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-2-methylpenta-3,4-dienoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various cycloaddition reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-methylpenta-3,4-dienoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, modulating the function of proteins and other biomolecules.
Comparación Con Compuestos Similares
Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-methylthiopenta-2,4-dienoate: Contains a thiol group, leading to different reactivity and applications.
Uniqueness: Methyl 2-amino-2-methylpenta-3,4-dienoate is unique due to the presence of both an amino group and a methyl group on the penta-3,4-dienoate backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
922191-02-4 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
InChI |
InChI=1S/C7H11NO2/c1-4-5-7(2,8)6(9)10-3/h5H,1,8H2,2-3H3 |
Clave InChI |
JKHYJCRZXBNGOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C=C)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)

![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)

![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)



![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)

